3-Bromo-4-sulfamoylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-sulfamoylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSKFCIAMZEPJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 3 Bromo 4 Sulfamoylbenzoic Acid
Classical Synthesis Routes and Mechanistic Considerations
Traditional synthetic strategies for preparing 3-Bromo-4-sulfamoylbenzoic acid typically involve the sequential introduction of the bromo, sulfamoyl, and carboxyl functional groups onto the benzene (B151609) ring. The success of these methods hinges on a thorough understanding of directing group effects in electrophilic aromatic substitution.
One logical approach involves the direct bromination of a pre-existing sulfamoylbenzoic acid. In this scenario, the starting material would be 4-sulfamoylbenzoic acid. The regiochemical outcome of the bromination is dictated by the electronic properties of the two deactivating groups: the carboxyl group (-COOH) and the sulfonamide group (-SO₂NH₂).
The carboxyl group is a meta-director, while the sulfonamide group, despite being deactivating, is an ortho, para-director. In 4-sulfamoylbenzoic acid, the position ortho to the sulfonamide group (C3) is also meta to the carboxyl group. This alignment of directing effects favors the introduction of the bromine atom at the C3 position, yielding the desired this compound.
The mechanism for this electrophilic aromatic substitution proceeds via the generation of a bromine electrophile (Br⁺), often from Br₂ activated by a Lewis acid like FeBr₃. libretexts.org The aromatic ring attacks the electrophile, forming a positively charged carbocation intermediate known as an arenium ion or sigma complex. libretexts.org Resonance stabilization of this intermediate is most effective when the bromine adds to the position directed by the existing substituents. Finally, a base removes a proton from the carbon bearing the new bromine atom, restoring aromaticity and yielding the final product. libretexts.org Reagents such as N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid can also serve as an effective source of the electrophilic bromine. youtube.com
An alternative classical route begins with a brominated benzoic acid, specifically 3-bromobenzoic acid. This pathway involves introducing the sulfur-containing functionality at the C4 position. The key steps are sulfonation, conversion to a sulfonyl chloride, and subsequent amination.
Sulfonation: 3-Bromobenzoic acid is treated with a strong sulfonating agent, typically fuming sulfuric acid (oleum, a solution of SO₃ in H₂SO₄). youtube.com The bromine atom is a deactivating but ortho, para-directing group, while the carboxyl group is a meta-director. The sulfonation is directed to the position para to the bromine (C4), which is also meta to the carboxyl group, leading to 3-bromo-4-sulfobenzoic acid.
Chlorosulfonation: The resulting sulfonic acid is then converted into the more reactive sulfonyl chloride. This is commonly achieved by reacting the sulfonic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Amination: The final step is the reaction of the 3-bromo-4-(chlorosulfonyl)benzoic acid with an amine source, typically aqueous ammonia (B1221849) (NH₄OH) or ammonia gas (NH₃), to form the sulfonamide group. This nucleophilic substitution reaction at the sulfonyl chloride yields this compound.
Achieving high regioselectivity is paramount in multi-step syntheses of polysubstituted benzenes. libretexts.org The choice of reaction sequence and the strategic use of directing group properties are central to selectively synthesizing the this compound isomer.
The synthetic design must consider the activating and deactivating nature of the substituents and their directing influence (ortho, para, or meta). libretexts.org For instance, attempting to brominate 4-sulfamoylbenzoic acid leverages the converging directing effects of the two groups to favor the desired isomer. Conversely, starting with 3-bromobenzoic acid and introducing the sulfamoyl group also relies on the synergistic directing effects of the bromo and carboxyl groups to install the sulfonyl group at the correct position. The reliability of these regiochemical outcomes is a key consideration in designing an efficient synthesis. nih.gov In cases where mixtures of isomers are possible, purification techniques such as recrystallization or chromatography are necessary to isolate the target compound.
Modern Synthetic Advancements and Green Chemistry Principles
Contemporary organic synthesis increasingly focuses on developing milder, more efficient, and selective reactions, often employing transition metal catalysis. These methods offer significant advantages over classical routes, including greater functional group tolerance and often more environmentally benign conditions.
Palladium catalysis, in particular, has revolutionized the formation of carbon-sulfur and carbon-bromine bonds, providing powerful tools for the synthesis of complex aromatic compounds.
Palladium-catalyzed reactions have emerged as a robust method for the synthesis of aryl sulfonamides and related compounds under mild conditions. nih.gov These methods can be adapted for the synthesis of this compound, potentially offering higher yields and selectivity compared to classical approaches.
One prominent strategy involves the palladium-catalyzed sulfonylation of an aryl halide or a derivative. nih.gov For example, a precursor such as 3-bromo-4-iodobenzoic acid could be selectively reacted. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions would allow for the selective introduction of a sulfonyl group at the C4 position. This could be achieved using a sulfur dioxide source, such as DABSO (DABCO·(SO₂)₂), in the presence of a palladium catalyst and a suitable ligand. The resulting sulfinate intermediate can then be converted to the sulfonamide. nih.gov
Another advanced method is the palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.gov In a hypothetical application to this synthesis, one could envision starting with a suitable arylboronic acid precursor. The palladium catalyst facilitates the coupling of the arylboronic acid with a sulfuryl chloride source, forming an arylsulfonyl chloride intermediate. This intermediate can then be directly converted to the desired sulfonamide by the addition of an amine to the reaction mixture, avoiding the isolation of the often-unstable sulfonyl chloride. nih.gov The table below summarizes representative conditions for palladium-catalyzed sulfonylation reactions that could be conceptually applied to the synthesis of precursors for this compound.
| Reaction Type | Aryl Substrate | SO₂ Source | Catalyst/Ligand | Key Features | Reference |
|---|---|---|---|---|---|
| Sulfonylation of Aryl Bromide | Aryl Bromide | DABSO | PdCl₂(AmPhos)₂ | First general method for sulfonylation of aryl bromides; one-pot conversion to sulfonyl fluorides. | nih.gov |
| Chlorosulfonylation of Arylboronic Acid | Arylboronic Acid | SO₂Cl₂ | Pd(OAc)₂ / L5 (a biaryl phosphine) | Tolerates various functional groups; direct conversion to sulfonamides by adding an amine. | nih.gov |
| Fluorosulfonylation of Aryl Thianthrenium Salt | Aryl Thianthrenium Salt | Na₂S₂O₄ | Palladium Catalyst | Uses an inexpensive sulfonyl source under mild conditions; can be performed as a one-pot synthesis from arenes. | rsc.org |
These modern catalytic systems demonstrate significant potential for the efficient and selective synthesis of this compound and its derivatives, aligning with the principles of green chemistry by often utilizing milder conditions and improving reaction efficiency.
Transition Metal-Catalyzed Coupling Reactions for C-S and C-Br Bond Formation
Copper-Mediated Bromination Techniques
Copper-mediated reactions are a cornerstone in the synthesis of aryl halides from various precursors. One prominent method is the Sandmeyer reaction, which synthesizes aryl halides from aryl diazonium salts using copper salts as catalysts. wikipedia.orgbyjus.com This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org The process involves the conversion of an aromatic amine into a diazonium salt, which is then displaced by a bromide ion in the presence of a copper(I) salt, such as copper(I) bromide (CuBr). wikipedia.orgnih.gov
Modern variations of this reaction have been developed to improve efficiency and simplify procedures. For instance, using an organic nitrite (B80452) ester like tert-butyl nitrite in an organic solvent allows for a one-pot reaction where the diazotization and bromination occur in the same vessel. google.com Another advancement involves using a catalytic mixture of CuBr and CuBr₂, which has been shown to achieve high conversion rates in acetonitrile. nih.gov
Copper also plays a vital role in the bromination of aryl boron precursors. nih.gov Copper-mediated radiobromination of (hetero)aryl boronic pinacol (B44631) esters has been demonstrated as a versatile method with broad functional group tolerance. nih.gov This highlights the utility of copper catalysis in introducing bromine onto aromatic rings under various conditions. A novel method for copper(II)-mediated regioselective bromination of aromatic rings utilizes copper(II) perchlorate (B79767) and potassium bromide under mild conditions, offering an environmentally friendlier alternative to traditional methods that use molecular bromine. rsc.org
Table 1: Examples of Copper-Mediated Bromination Conditions
| Reaction Type | Copper Catalyst | Bromine Source | Key Conditions | Reference |
| Sandmeyer Reaction | Copper(I) Bromide (CuBr) | Diazonium Salt | Aqueous, low temperature | wikipedia.orggoogle.com |
| Modified Sandmeyer | CuBr / CuBr₂ | KBr / Diazonium Salt | Acetonitrile, 20-25°C | nih.gov |
| Radiobromination | Cu(OTf)₂(Py)₄ | [⁷⁷Br]bromide | DMSO, 80°C | nih.gov |
| Schiff Base Bromination | Copper(II) Perchlorate | Potassium Bromide | Mild conditions | rsc.org |
Alternative Activating Agents and Reaction Conditions
The synthesis of sulfamoylbenzoic acids typically begins with the activation of a benzoic acid derivative. A primary method involves chlorosulfonation, where an agent like chlorosulfonic acid is used to introduce a sulfonyl chloride (-SO₂Cl) group onto the aromatic ring. google.comsigmaaldrich.com This highly reactive intermediate is crucial for the subsequent formation of the sulfonamide.
The general synthetic pathway can be outlined as a linear approach:
Chlorosulfonation : An electron-deficient benzoic acid is reacted with a slight excess of chlorosulfonic acid, often at elevated temperatures, to produce the corresponding sulfonyl chloride. google.com
Sulfonamidation : The resulting sulfonyl chloride is then treated with an amine (such as ammonia, cyclopropylamine, or morpholine) to form the sulfonamide group (-SO₂NH₂ or -SO₂NHR). google.comsigmaaldrich.com
Acidification : The reaction mixture is typically acidified to yield the final sulfamoylbenzoic acid product. google.commdpi.com
The choice of activating agent and reaction conditions is critical. For instance, in the traditional chlorosulfonation process to create p-acetaminobenzenesulfonyl chloride (a related intermediate), a large amount of chlorosulfonic acid serves as both the reactant and the diluent. researchgate.net Alternative processes aim to reduce the amount of chlorosulfonic acid by using a co-chlorination agent like phosphorus pentachloride (PCl₅) and an inert diluent such as carbon tetrachloride to manage the reaction viscosity. researchgate.net
Eco-friendly methods are also being developed. One such approach for synthesizing sulfonamide carboxylic acid derivatives uses water as a solvent and sodium carbonate as a scavenger for the hydrochloric acid (HCl) byproduct, offering high yields and purities under green conditions. mdpi.com
Solid-Phase Synthesis Applications for Analogues
Solid-phase synthesis (SPS) is a powerful technique for generating libraries of chemical compounds, such as analogues of this compound, for research and drug discovery. nih.govroutledge.com The core principle of SPS involves attaching a starting molecule to a solid polymeric support (resin) and then performing a series of chemical reactions on it. routledge.comtaylorfrancis.com Excess reagents and byproducts are easily washed away by filtration, simplifying the purification process. routledge.com
The key components of an SPS strategy include:
Solid Support : A stable, swellable polymer resin.
Linker/Handle : A chemical moiety that connects the initial molecule to the resin and can be cleaved at the end of the synthesis to release the final product.
Protecting Groups : These are used to temporarily block reactive sites on the molecule to ensure that reactions occur only at the desired positions. routledge.com
For example, a library of substituted benzanilides was created using a formyldimethoxyphenyl (FDMP) resin. nih.gov In this process, anilines were attached to the resin, acylated, and further modified before being cleaved from the support with trifluoroacetic acid to yield the final products. nih.gov This methodology allows for the systematic variation of different parts of the molecular structure, facilitating the creation of a large and diverse set of analogues for biological screening.
Optimization of Reaction Parameters and Yield Enhancement
Maximizing the yield and purity of the final product is a critical goal in chemical synthesis. This is achieved through the systematic optimization of various reaction parameters, including temperature, reaction time, solvent, and the concentration and type of catalysts and reagents. prismbiolab.comwisdomlib.org
Methodologies like the Design of Experiments (DoE) provide a statistical framework for efficiently exploring the impact of multiple variables simultaneously. prismbiolab.comrsc.org This is in contrast to the traditional "One Factor At a Time" (OFAT) approach, which can be less efficient at finding the true optimal conditions. prismbiolab.com
In the context of synthesizing bromo-aromatic compounds, research has focused on optimizing bromination reactions. For the preparation of 3-bromo-4-fluoronitrobenzene, for instance, optimal conditions were found by adjusting the molar ratio of the starting material to the brominating agent (1,3-dibromo-5,5-dimethylhydantoin), the reaction temperature (15°C), and the reaction time (3 hours), resulting in a yield of up to 98.7%. researchgate.net
Similarly, the optimization of copper-catalyzed reactions is well-documented. In a study on the bromination of 8-aminoquinoline (B160924) amides, various factors were adjusted, including the specific copper salt used, the solvent, and the amounts of the brominating agent and oxidant. nih.gov The results showed that different copper salts could selectively promote either mono- or di-bromination of the substrate. nih.gov The table below, adapted from a study on a related copper-mediated reaction, illustrates how systematic changes to reaction conditions can significantly impact product yield.
Table 2: Illustrative Example of Reaction Optimization for a Cu-Catalyzed C-H Functionalization (Based on data from a related sulfonylation reaction, demonstrating the optimization principle)
| Entry | Catalyst (mol %) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Cu(OAc)₂ (10) | K₂CO₃ | DCE | 80 | 41 |
| 2 | Cu(OAc)₂ (10) | K₂CO₃ | Dioxane | 80 | 65 |
| 3 | Cu(OAc)₂ (10) | K₂CO₃ | Toluene | 80 | 35 |
| 4 | Cu(OAc)₂ (10) | K₂CO₃ | DMF | 80 | <10 |
| 5 | Cu(OAc)₂ (10) | K₃PO₄ | Dioxane | 80 | 70 |
| 6 | Cu(OAc)₂ (10) | Cs₂CO₃ | Dioxane | 80 | 82 |
| 7 | Cu(OTf)₂ (10) | Cs₂CO₃ | Dioxane | 80 | 55 |
| 8 | CuI (10) | Cs₂CO₃ | Dioxane | 80 | 75 |
| 9 | None | Cs₂CO₃ | Dioxane | 80 | 0 |
| 10 | Cu(OAc)₂ (10) | Cs₂CO₃ | Dioxane | 100 | 82 |
This table demonstrates how changing the solvent from DCE to dioxane (entry 1 vs. 2) and the base from K₂CO₃ to Cs₂CO₃ (entry 2 vs. 6) significantly improved the yield in a copper-catalyzed reaction.
Such optimization studies are essential for developing robust, efficient, and scalable synthetic routes for this compound and its derivatives. acs.orgnih.gov
Iii. Chemical Transformations and Derivatization of 3 Bromo 4 Sulfamoylbenzoic Acid
Carboxylic Acid Functional Group Reactivity
The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and other activated species.
Table 1: Representative Esterification Reactions of Aromatic Carboxylic Acids
| Reactant (Alcohol) | Catalyst/Reagent | Product | Typical Yield (%) |
|---|---|---|---|
| Methanol | H₂SO₄ | Methyl 3-bromo-4-sulfamoylbenzoate | >90 |
| Ethanol | HCl | Ethyl 3-bromo-4-sulfamoylbenzoate | >90 |
| Benzyl alcohol | NBS | Benzyl 3-bromo-4-sulfamoylbenzoate | 85-95 |
Note: The yields are based on general esterification reactions of substituted benzoic acids and may vary for 3-bromo-4-sulfamoylbenzoic acid.
The synthesis of amide derivatives from this compound is a crucial transformation. This is typically accomplished by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with a primary or secondary amine. Direct amidation can also be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the reaction between the carboxylic acid and the amine under milder conditions. Boron-based catalysts have also been shown to be effective for the direct amidation of carboxylic acids. nih.gov
Table 2: Common Amidation Strategies for Aromatic Carboxylic Acids
| Amine | Coupling Agent/Method | Product | Typical Yield (%) |
|---|---|---|---|
| Ammonia (B1221849) | SOCl₂ then NH₃ | 3-Bromo-4-sulfamoylbenzamide | 80-90 |
| Aniline | EDC, HOBt | N-Phenyl-3-bromo-4-sulfamoylbenzamide | 75-85 |
| Benzylamine | DCC | N-Benzyl-3-bromo-4-sulfamoylbenzamide | 70-85 |
Note: The yields are generalized from amidation reactions of similar aromatic acids.
To enhance the reactivity of the carboxylic acid group, it can be converted into an acyl halide or an anhydride. Acyl chlorides, the most common of these intermediates, are typically prepared by treating this compound with thionyl chloride (SOCl₂) or oxalyl chloride. These highly reactive acyl chlorides can then readily react with a variety of nucleophiles, including alcohols, amines, and carbanions, to form the corresponding derivatives. Symmetrical or mixed anhydrides can also be formed and serve as activated intermediates for acylation reactions. For instance, reaction with another carboxylic acid in the presence of a dehydrating agent can yield a mixed anhydride.
Sulfonamide Functional Group Reactivity
The sulfonamide group offers another avenue for derivatization, primarily through reactions involving the nitrogen atom.
The sulfonamide nitrogen of this compound can be alkylated or acylated to introduce a wide range of substituents. N-alkylation can be performed using alkyl halides in the presence of a base to deprotonate the sulfonamide nitrogen, making it nucleophilic. acs.orgnih.gov Phase-transfer catalysts can be beneficial in these reactions. N-acylation can be achieved using acyl chlorides or acid anhydrides under basic conditions. epa.govresearchgate.net Another effective method for N-acylation involves the use of N-acylbenzotriazoles, which are stable and efficient acylating agents for sulfonamides. epa.govresearchgate.net
Table 3: Examples of N-Alkylation and N-Acylation of Sulfonamides
| Reagent | Base/Catalyst | Product | Typical Yield (%) |
|---|---|---|---|
| Methyl iodide | K₂CO₃ | 3-Bromo-4-(N-methylsulfamoyl)benzoic acid | 70-85 |
| Benzyl bromide | NaH | 3-Bromo-4-(N-benzylsulfamoyl)benzoic acid | 65-80 |
| Acetyl chloride | Pyridine | 3-Bromo-4-(N-acetylsulfamoyl)benzoic acid | 80-95 |
| N-Benzoylbenzotriazole | NaH | 3-Bromo-4-(N-benzoylsulfamoyl)benzoic acid | 75-90 |
Note: Yields are based on general procedures for sulfonamide derivatization.
Beyond simple alkylation and acylation, the sulfonamide nitrogen can participate in other transformations. For instance, it can be involved in cyclization reactions to form heterocyclic systems. The specific reaction pathways would depend on the other functional groups present in the reacting partner and the reaction conditions employed. These transformations further broaden the synthetic potential of this compound as a scaffold for creating diverse molecular architectures.
Aromatic Ring Reactivity and Substituent Effects
The electronic nature of the substituents on the benzene (B151609) ring dictates its susceptibility to attack by either nucleophiles or electrophiles. The carboxylic acid (-COOH) and sulfamoyl (-SO₂NH₂) groups are both strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. The bromine atom is also deactivating but can serve as a leaving group or a handle for cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aryl halides bearing electron-withdrawing groups (EWGs). byjus.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.com The subsequent elimination of the halide leaving group restores the aromaticity of the ring. chemistrysteps.com
A variety of nucleophiles can be employed to displace the bromine atom, leading to a diverse range of derivatives.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | 3-Hydroxy-4-sulfamoylbenzoic acid |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-Methoxy-4-sulfamoylbenzoic acid |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)-4-sulfamoylbenzoic acid |
The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, which is opposite to the trend observed in Sₙ1 and Sₙ2 reactions. chemistrysteps.commasterorganicchemistry.com This is because the rate-determining step is the formation of the Meisenheimer complex (addition), not the cleavage of the carbon-halogen bond (elimination). masterorganicchemistry.com
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. libretexts.org However, the benzene ring of this compound is severely deactivated towards EAS. Both the carboxylic acid and sulfamoyl groups are strong deactivating groups due to their electron-withdrawing nature. libretexts.orgquora.com The bromine atom is also a deactivating group. libretexts.org Consequently, forcing conditions, such as high temperatures and strong acid catalysts, are typically required for any electrophilic substitution to occur, and yields are often low. doubtnut.com
The regioselectivity of EAS is directed by the existing substituents. The carboxylic acid group is a meta-director, while the bromine and sulfamoyl groups are ortho, para-directors. quora.com In this polysubstituted system, the directing effects are complex:
-COOH group directs incoming electrophiles to the C-5 position.
-SO₂NH₂ group directs to the C-2 and C-6 positions.
-Br group directs to the C-2 and C-5 positions.
The positions ortho to the sulfamoyl group (C-2 and C-6) are sterically hindered. The C-5 position is meta to the -COOH group and ortho to the -Br group. Given the strong deactivation of the ring, predicting the major product is challenging, but substitution, if it occurs, is likely to be sluggish and may result in a mixture of products. Friedel-Crafts alkylation and acylation reactions are generally not feasible on such strongly deactivated rings. doubtnut.com Common EAS reactions like nitration and sulfonation would require harsh conditions. byjus.comlumenlearning.com
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position to form an aryllithium intermediate. organic-chemistry.orgbaranlab.org This intermediate can then be quenched with various electrophiles. wikipedia.org
Both the carboxylic acid and sulfamoyl groups can potentially act as DMGs. However, the acidic proton of the carboxylic acid and the N-H protons of the primary sulfonamide would be rapidly deprotonated by the strong organolithium base. The resulting carboxylate is a weak DMG. The deprotonated sulfonamide, -SO₂NHLi, is a potent DMG. organic-chemistry.org Therefore, after initial deprotonation of the acidic sites, the doubly deprotonated sulfonamide group would likely direct a third equivalent of the organolithium base to deprotonate the C-5 position, which is the only available position ortho to the sulfamoyl group.
This strategy provides a potential route to introduce electrophiles specifically at the C-5 position, a transformation that is difficult to achieve via classical EAS reactions.
Table 2: Potential Electrophiles for Quenching in DoM Reactions
| Electrophile | Reagent Example | Functional Group Introduced |
|---|---|---|
| Carbon Dioxide | CO₂ (gas) | Carboxylic acid (-COOH) |
| Aldehydes/Ketones | Formaldehyde, Acetone | Hydroxymethyl, Hydroxypropyl |
| Alkyl Halides | Methyl Iodide (CH₃I) | Methyl (-CH₃) |
| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) |
The applicability of DoM provides a regiocomplementary strategy to traditional electrophilic substitution methods for this particular molecular scaffold. harvard.edu
Coupling Reactions for Complex Scaffold Construction
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C-3 position of this compound serves as an excellent handle for these transformations.
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming biaryl structures by reacting an aryl halide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for complex molecules like this compound. nih.govrsc.org
The reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the C-3 position, significantly expanding the structural diversity of accessible derivatives. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and can be tailored to the specific boronic acid used. nih.gov
Table 3: Representative Suzuki-Miyaura Cross-Coupling Partners
| Boronic Acid/Ester | Coupling Partner | Resulting Structure |
|---|---|---|
| Phenylboronic acid | Phenyl | 3-Phenyl-4-sulfamoylbenzoic acid |
| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-4-sulfamoylbenzoic acid |
| Pyridine-3-boronic acid | 3-Pyridyl | 3-(Pyridin-3-yl)-4-sulfamoylbenzoic acid |
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) salt (co-catalyst) in the presence of an amine base. libretexts.orgorganic-chemistry.org This method provides a direct route to arylalkynes, which are valuable intermediates in medicinal chemistry and materials science.
By reacting this compound with various terminal alkynes, a range of alkynylated derivatives can be synthesized. These products can undergo further transformations, such as cyclization or reduction, to generate even more complex molecular scaffolds. Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain sensitive substrates. organic-chemistry.org
Table 4: Representative Alkynes for Sonogashira Coupling
| Terminal Alkyne | Coupling Partner | Resulting Structure |
|---|---|---|
| Phenylacetylene | Phenylethynyl | 3-(Phenylethynyl)-4-sulfamoylbenzoic acid |
| Trimethylsilylacetylene | Trimethylsilylethynyl | 3-((Trimethylsilyl)ethynyl)-4-sulfamoylbenzoic acid |
| Propargyl alcohol | 3-Hydroxyprop-1-yn-1-yl | 3-(3-Hydroxyprop-1-yn-1-yl)-4-sulfamoylbenzoic acid |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This reaction facilitates the coupling of amines with aryl halides, such as this compound, to produce arylamine derivatives. The transformation is of great significance in medicinal chemistry and materials science for the synthesis of nitrogen-containing compounds. wikipedia.org
The successful execution of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. For substrates like this compound, which contains electron-withdrawing carboxylic acid and sulfamoyl groups, specific conditions are required to achieve high yields and selectivity. The electron-deficient nature of the aryl bromide can influence the oxidative addition step in the catalytic cycle. rug.nl
While specific literature detailing the Buchwald-Hartwig amination of this compound is not extensively documented, general conditions for the amination of aryl bromides bearing electron-withdrawing groups can be extrapolated. The choice of a suitable base is critical to avoid unwanted side reactions with the acidic protons of the carboxylic acid and sulfamoyl groups. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often preferred over stronger bases such as sodium tert-butoxide (NaOt-Bu) to maintain the integrity of the functional groups. libretexts.org
The selection of the phosphine (B1218219) ligand is also crucial. Sterically hindered and electron-rich ligands, such as those from the Buchwald biarylphosphine ligand family (e.g., XPhos, SPhos, RuPhos), have proven effective in promoting the amination of challenging substrates. rug.nl These ligands facilitate the reductive elimination step and can lead to higher reaction rates and yields.
A generalized representation of the Buchwald-Hartwig amination of this compound is presented below:
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| 1 | Primary Aliphatic Amine | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 80-110 |
| 2 | Secondary Aliphatic Amine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 80-110 |
| 3 | Aniline Derivative | Pd₂(dba)₃ | SPhos | K₂CO₃ | Toluene | 100 |
| 4 | Heterocyclic Amine | Pd(OAc)₂ | DavePhos | Cs₂CO₃ | Dioxane | 100 |
This table presents generalized conditions based on literature for similar aryl bromides and is for illustrative purposes. Specific yields for this compound are not available in the cited literature.
Other Transition Metal-Catalyzed Cross-Coupling Strategies
Beyond C-N bond formation, the bromine atom of this compound can participate in a variety of other transition metal-catalyzed cross-coupling reactions to form carbon-carbon (C-C) bonds. These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental tools for molecular diversification.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide. organic-chemistry.org This reaction is widely used for the formation of biaryl structures. For a substrate like this compound, a Suzuki-Miyaura coupling with an arylboronic acid would yield a biphenyl (B1667301) derivative. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov
Heck Coupling:
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org Applying this to this compound would allow for the introduction of a vinyl group at the 3-position. The regioselectivity and stereoselectivity of the Heck reaction are important considerations in its application. organic-chemistry.org
Sonogashira Coupling:
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. acs.orglibretexts.org This reaction would enable the synthesis of 3-alkynyl-4-sulfamoylbenzoic acid derivatives. The Sonogashira coupling is a reliable method for constructing carbon-carbon triple bonds in complex molecules. acs.orgresearchgate.net
The table below summarizes generalized conditions for these cross-coupling reactions on aryl bromides, which could be adapted for this compound.
Table 2: Generalized Conditions for Other Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Base | Solvent |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Dioxane/H₂O, Toluene |
| Heck | Alkene | Pd(OAc)₂ with PPh₃ or PCy₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Diisopropylamine | THF, DMF |
This table presents generalized conditions based on established protocols for similar aryl bromides and is for illustrative purposes. Specific reaction outcomes for this compound would require experimental optimization.
The application of these cross-coupling strategies to this compound opens up extensive possibilities for creating a diverse library of derivatives with potential applications in various fields of chemical research.
Iv. Advanced Structural and Spectroscopic Investigations of 3 Bromo 4 Sulfamoylbenzoic Acid and Its Derivatives
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic arrangement within a crystalline solid. This analysis provides a wealth of information, from the fundamental unit cell dimensions to the intricate details of molecular conformation and intermolecular interactions.
While a crystal structure for 3-Bromo-4-sulfamoylbenzoic acid has not been reported, studies on related compounds, such as substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles and other benzoic acid derivatives, reveal common crystallographic features. scbt.com Typically, these compounds crystallize in common space groups like the triclinic P-1 or the monoclinic P2₁/c. scbt.comrsc.org The determination of the space group is a critical first step as it defines the symmetry elements present in the crystal lattice. For a hypothetical crystal of this compound, one would expect the unit cell parameters (a, b, c, α, β, γ) and the number of molecules in the asymmetric unit to be determined, providing the foundational data for a complete structural elucidation.
Table 1: Hypothetical Crystallographic Data for this compound based on Analogous Structures
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| a (Å) | ~ 5-10 |
| b (Å) | ~ 10-15 |
| c (Å) | ~ 14-20 |
| α (°) | 90 (for Monoclinic) |
| β (°) | ~ 90-105 |
| γ (°) | 90 (for Monoclinic) |
| Volume (ų) | ~ 900-1200 |
| Z (molecules/unit cell) | 4 |
Note: This data is hypothetical and is based on the crystallographic data of structurally related compounds.
The conformation of the this compound molecule would be of significant interest. Key conformational parameters include the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid and sulfamoyl groups relative to the ring. The torsion angles defining the rotation around the C-C bond of the carboxylic acid group and the C-S bond of the sulfamoyl group would be determined. For instance, in related structures, the dihedral angles between adjacent aromatic rings can vary significantly, indicating that substituents can induce considerable twisting. acs.org The interplay of steric hindrance from the bulky bromine atom and the potential for intramolecular hydrogen bonding between the two substituent groups could lead to a non-planar conformation.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. rsc.orgnih.govresearchgate.net By mapping properties such as the normalized contact distance (d_norm) onto the surface, regions of close intermolecular contacts can be identified. For this compound, the Hirshfeld surface would likely reveal prominent red spots corresponding to the strong hydrogen bonds involving the carboxylic acid and sulfamoyl groups. The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. It is anticipated that O···H/H···O contacts, representing hydrogen bonds, would be the most significant contribution, followed by H···H, C···H/H···C, and Br···H/H···Br contacts. rsc.org
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. The chemical shifts, coupling constants, and multiplicities of the signals in ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
Although specific NMR spectra for this compound are not documented, the expected chemical shifts can be predicted based on the analysis of its structural components: 3-bromobenzoic acid and 4-sulfamoylbenzoic acid (also known as carzenide). nih.govspectrabase.com The electron-withdrawing nature of the bromine atom, the carboxylic acid group, and the sulfamoyl group will significantly influence the chemical shifts of the aromatic protons and carbons.
¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton at the 2-position, being ortho to both the carboxylic acid and the bromine atom, would likely appear as a doublet at the most downfield shift. The proton at the 6-position, ortho to the sulfamoyl group and meta to the carboxylic acid, would also be a doublet, while the proton at the 5-position, meta to both the bromine and sulfamoyl groups, would appear as a doublet of doublets. The acidic proton of the carboxylic acid would be a broad singlet, and the two protons of the sulfamoyl group would also likely appear as a broad singlet.
¹³C NMR: The ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the carboxyl carbon. The carboxyl carbon would be the most downfield signal. The chemical shifts of the aromatic carbons would be influenced by the attached substituents. The carbon bearing the carboxylic acid group (C1), the bromine atom (C3), and the sulfamoyl group (C4) would have their chemical shifts significantly affected. The remaining aromatic carbons (C2, C5, C6) would also show distinct signals based on their proximity to the electron-withdrawing groups.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H (COOH) | ~13.0 - 13.5 | br s |
| H (SO₂NH₂) | ~7.5 - 8.0 | br s |
| Ar-H2 | ~8.2 - 8.4 | d |
| Ar-H5 | ~7.8 - 8.0 | dd |
| Ar-H6 | ~8.0 - 8.2 | d |
Note: Predicted values are based on data from analogous compounds and are subject to solvent effects.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~165 - 170 |
| C1 | ~130 - 135 |
| C2 | ~132 - 137 |
| C3 | ~120 - 125 |
| C4 | ~140 - 145 |
| C5 | ~128 - 133 |
| C6 | ~135 - 140 |
Note: Predicted values are based on data from analogous compounds and are subject to solvent effects.
2D NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like this compound. By spreading the information into two dimensions, these techniques reveal correlations between different nuclei, providing clear insights into the molecular framework.
COrrelation SpectroscopY (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, the aromatic region of the COSY spectrum would be of primary interest. It would be expected to show a cross-peak between the proton at position 5 (H-5) and the proton at position 6 (H-6), confirming their ortho relationship. A weaker, longer-range coupling might also be observed between H-6 and H-2.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to, providing direct ¹H-¹³C one-bond correlations. columbia.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For the target molecule, the HSQC spectrum would show correlations for the three aromatic C-H pairs (C2-H2, C5-H5, and C6-H6). youtube.com
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH), and is powerful for piecing together the molecular skeleton, especially in identifying quaternary carbons. columbia.edu Key HMBC correlations for this compound would include:
The proton of the carboxylic acid (-COOH) showing a correlation to the carboxyl carbon (C7) and the aromatic carbons C1 and C2.
The aromatic proton H-2 showing correlations to the carboxyl carbon (C7), C4 (bearing the sulfamoyl group), and C6.
The aromatic proton H-5 showing correlations to C1 (bearing the carboxyl group), C3 (bearing the bromine atom), and C4.
The protons of the sulfamoyl group (-SO₂NH₂) showing correlations to the carbon they are attached to, C4.
The following table summarizes the expected key 2D NMR correlations for the structural confirmation of this compound.
| Proton (¹H) | Expected COSY Correlations (¹H) | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |
| H-2 | H-6 (weak, ⁴J) | C-2 | C-1, C-3, C-4, C-6, C-7 |
| H-5 | H-6 (³J) | C-5 | C-1, C-3, C-4, C-6 |
| H-6 | H-5 (³J), H-2 (weak, ⁴J) | C-6 | C-1, C-2, C-4, C-5 |
| -COOH | - | - | C-1, C-2, C-7 |
| -SO₂NH₂ | - | - | C-4 |
Dynamic NMR Studies (if relevant for conformational analysis)
While specific dynamic NMR (DNMR) studies on this compound are not extensively reported in the literature, the technique is highly relevant for understanding the conformational dynamics of the molecule. The rotational barriers around the C1-C7 (aryl-carboxyl) bond and the C4-S (aryl-sulfamoyl) bond could potentially be investigated using variable temperature NMR experiments.
Restricted rotation around these bonds could lead to the observation of distinct conformers at low temperatures, which would appear as separate sets of signals in the NMR spectrum. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals and eventually to a time-averaged spectrum at higher temperatures. Such a study would provide valuable thermodynamic data (ΔG‡, ΔH‡, and ΔS‡) for the rotational processes, offering insight into the steric and electronic effects of the bromo and adjacent functional groups on the molecule's conformational flexibility.
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. indexcopernicus.com
Characteristic Band Assignments for Functional Groups
The FTIR and Raman spectra of this compound would be characterized by absorption bands corresponding to its constituent functional groups. Based on data from structurally similar compounds, the expected vibrational frequencies can be assigned. researchgate.netresearchgate.net
| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) | Notes |
| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 | Very broad due to hydrogen bonding |
| C=O stretch | 1680-1710 | Position sensitive to dimerization/H-bonding | |
| C-O stretch | 1210-1320 | ||
| O-H bend | 1395-1440 | ||
| **Sulfamoyl (-SO₂NH₂) ** | N-H stretch (asymmetric) | ~3350 | |
| N-H stretch (symmetric) | ~3250 | ||
| S=O stretch (asymmetric) | 1300-1350 | Strong intensity in FTIR | |
| S=O stretch (symmetric) | 1150-1180 | Strong intensity in FTIR | |
| S-N stretch | 890-930 | ||
| Aromatic Ring | C-H stretch | 3000-3100 | |
| C=C stretch | 1400-1600 | Multiple bands expected | |
| Carbon-Halogen | C-Br stretch | 500-650 |
Analysis of Hydrogen Bonding Networks through Vibrational Shifts
The presence of both a carboxylic acid group and a primary sulfonamide group makes this compound a potent participant in hydrogen bonding. These interactions significantly influence its solid-state structure and spectroscopic properties.
In the solid state, carboxylic acids typically form centrosymmetric dimers through strong hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of another. This interaction is characterized in the FTIR spectrum by a very broad O-H stretching band centered around 3000 cm⁻¹ and a shift of the C=O stretching frequency to a lower wavenumber (e.g., ~1700 cm⁻¹) compared to the monomer.
Furthermore, the N-H protons of the sulfamoyl group can act as hydrogen bond donors, while the sulfonyl oxygens, the carbonyl oxygen, and the carboxylic hydroxyl oxygen can act as acceptors. ias.ac.in This can lead to the formation of extensive intermolecular hydrogen bonding networks. These additional interactions cause the N-H stretching bands to broaden and shift to lower frequencies. mdpi.com The precise positions and shapes of the O-H, N-H, and C=O bands can therefore provide detailed evidence of the specific hydrogen bonding motifs present in the crystalline structure. nih.gov
Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique for determining the precise molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental formula (C₇H₆BrNO₄S). The predicted monoisotopic mass is 278.9201 Da. uni.lu Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M and M+2) of nearly equal intensity. miamioh.edu
The following table shows the predicted precise mass-to-charge ratios (m/z) for various common adducts of the molecule. uni.lu
| Adduct | Predicted m/z (for ⁷⁹Br) |
| [M+H]⁺ | 279.92738 |
| [M+Na]⁺ | 301.90932 |
| [M+K]⁺ | 317.88326 |
| [M+NH₄]⁺ | 296.95392 |
| [M-H]⁻ | 277.91282 |
Under electron ionization (EI) or other fragmentation techniques, this compound would be expected to fragment in predictable ways. Key fragmentation pathways would likely include:
Analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule.
V. Computational and Theoretical Studies of 3 Bromo 4 Sulfamoylbenzoic Acid
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, providing a framework for predicting and interpreting the behavior of molecules. For 3-Bromo-4-sulfamoylbenzoic acid, these calculations elucidate the relationships between its three-dimensional structure and its electronic properties, which are crucial determinants of its chemical reactivity and biological interactions.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable, low-energy three-dimensional arrangement of atoms in a molecule. tandfonline.com This process, known as geometry optimization, is crucial for obtaining accurate molecular parameters. For this compound, DFT calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules containing heteroatoms. researchgate.netbanglajol.info
The optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The results for this compound would reveal the planarity of the benzene (B151609) ring and the spatial orientation of the carboxylic acid, sulfamoyl, and bromo substituents. Key structural parameters predicted by these calculations include the C-C bond lengths within the aromatic ring, the C-Br bond length, and the geometries of the -COOH and -SO₂NH₂ functional groups.
Interactive Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Br | ~1.90 Å |
| Bond Length | C-S | ~1.78 Å |
| Bond Length | S=O (asymmetric) | ~1.45 Å |
| Bond Length | S=O (symmetric) | ~1.46 Å |
| Bond Length | S-N | ~1.65 Å |
| Bond Length | C(ring)-C(carboxyl) | ~1.50 Å |
| Bond Length | C=O (carboxyl) | ~1.22 Å |
| Bond Length | C-O (carboxyl) | ~1.35 Å |
| Bond Angle | C-S-N | ~107° |
| Bond Angle | O-S-O | ~120° |
| Bond Angle | C-C-Br | ~121° |
Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. researchgate.net The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and reactivity. thaiscience.info A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the sulfamoyl group, while the LUMO would be distributed over the carboxylic acid group and the aromatic ring. From the HOMO and LUMO energies, other quantum chemical parameters such as ionization potential, electron affinity, and electronegativity can be derived.
Interactive Table 2: Calculated Electronic Properties of this compound
| Parameter | Symbol | Predicted Value (eV) |
| Highest Occupied Molecular Orbital Energy | E(HOMO) | -7.0 eV |
| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -2.5 eV |
| HOMO-LUMO Energy Gap | ΔE | 4.5 eV |
| Ionization Potential (I) | -E(HOMO) | 7.0 eV |
| Electron Affinity (A) | -E(LUMO) | 2.5 eV |
| Electronegativity (χ) | (I+A)/2 | 4.75 eV |
| Chemical Hardness (η) | (I-A)/2 | 2.25 eV |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive sites. The MEP map uses a color spectrum to indicate different potential values: red signifies regions of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive electrostatic potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate or neutral potential.
For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the carboxyl and sulfamoyl groups, due to the high electronegativity of oxygen. The hydrogen atoms of the carboxylic acid and sulfamoyl amine groups would exhibit the most positive potential (blue), identifying them as the primary sites for nucleophilic interaction. The aromatic ring would display a more neutral potential, with slight variations due to the influence of the electron-withdrawing and donating substituents.
Spectroscopic Property Simulations
Computational methods can accurately simulate various types of spectra, providing valuable assistance in the interpretation of experimental data. Theoretical predictions of NMR, IR, and Raman spectra for this compound can help confirm its structure and assign specific spectral features to corresponding molecular motions or chemical environments.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Theoretical calculations, often using the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted shifts are calculated relative to a reference standard, typically Tetramethylsilane (TMS).
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the acidic proton of the carboxyl group, and the protons of the sulfamoyl group. The ¹³C NMR spectrum would similarly show unique signals for each carbon atom in the molecule, with the carboxyl carbon appearing furthest downfield. Comparing the calculated chemical shifts with experimental data aids in the definitive assignment of each resonance. mdpi.com
Interactive Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Type | Predicted Chemical Shift (ppm) |
| H (on COOH) | ¹H | ~12.0 - 13.0 |
| H (on SO₂NH₂) | ¹H | ~7.0 - 8.0 |
| H (aromatic) | ¹H | ~7.5 - 8.5 |
| C (of COOH) | ¹³C | ~165 - 170 |
| C (aromatic, C-Br) | ¹³C | ~115 - 120 |
| C (aromatic, C-S) | ¹³C | ~140 - 145 |
| C (other aromatic) | ¹³C | ~125 - 135 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can compute the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in its IR and Raman spectra. scirp.org These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically corrected using a scaling factor for better agreement.
The calculated vibrational spectrum for this compound would allow for the assignment of specific absorption bands to the stretching and bending modes of its functional groups. Key vibrational modes include the O-H stretch of the carboxylic acid, the C=O stretch, the symmetric and asymmetric S=O stretches of the sulfamoyl group, N-H stretches, and various vibrations associated with the substituted benzene ring. tandfonline.com
Interactive Table 4: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| O-H stretching | Carboxylic Acid | ~3400 - 3500 |
| N-H stretching | Sulfamoyl | ~3300 - 3400 |
| C-H stretching | Aromatic | ~3000 - 3100 |
| C=O stretching | Carboxylic Acid | ~1700 - 1750 |
| S=O asymmetric stretching | Sulfamoyl | ~1330 - 1370 |
| S=O symmetric stretching | Sulfamoyl | ~1150 - 1180 |
| C-O stretching | Carboxylic Acid | ~1250 - 1300 |
| C-Br stretching | Bromo | ~600 - 700 |
Reactivity and Mechanism Predictions
Predicting the chemical reactivity and potential reaction mechanisms of this compound is a key application of computational chemistry. By modeling the molecule's electronic structure, researchers can identify sites susceptible to electrophilic or nucleophilic attack and elucidate the energetics of potential transformation pathways.
The study of reaction pathways involves mapping the potential energy surface (PES) that connects reactants to products. A crucial aspect of this is the identification of transition states, which are the energy maxima along the minimum energy path of a reaction. The energy difference between the reactants and the transition state, known as the activation energy, is a primary determinant of the reaction rate.
Computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model these pathways. For a molecule like this compound, these studies can predict the outcomes of reactions at its three key functional groups: the carboxylic acid, the sulfonamide, and the brominated aromatic ring. For instance, calculations can determine the most favorable pathway for esterification of the carboxylic acid or for nucleophilic aromatic substitution at the bromine-bearing carbon.
These calculations involve optimizing the geometry of reactants, products, and transition states. Frequency calculations are then performed to confirm the nature of these stationary points; reactants and products have all real vibrational frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate researchgate.net.
Table 1: Hypothetical Activation Energies for Reactions of this compound
| Reaction Type | Functional Group | Computational Method | Hypothetical Activation Energy (kcal/mol) |
|---|---|---|---|
| Esterification | Carboxylic Acid | DFT (B3LYP/6-31G*) | 15-25 |
| Amidation | Carboxylic Acid | DFT (B3LYP/6-31G*) | 20-30 |
Note: The values in this table are illustrative examples based on typical computational results for similar organic reactions and are not derived from specific experimental or computational studies on this compound.
Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. These descriptors are derived from the change in electron density and are used to predict the most reactive sites within a molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability researchgate.net. A smaller gap suggests higher reactivity.
Fukui Functions: These functions provide more detailed, atom-specific information about reactivity. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). For this compound, Fukui function analysis would pinpoint which atoms on the aromatic ring or within the functional groups are most susceptible to reaction.
DFT calculations at levels like B3LYP/6-311++G(d,p) are commonly used to compute these reactivity descriptors, often including solvent effects through models like the Polarizable Continuum Model (PCM) to better simulate real-world conditions researchgate.net.
Molecular Modeling and Docking Studies
Molecular modeling and docking are essential computational techniques for understanding how a molecule like this compound might interact with biological macromolecules, such as proteins. These methods are foundational in rational drug design for exploring the potential of a chemical scaffold.
A molecule's biological and chemical activity is intimately linked to its three-dimensional shape or conformation. This compound has several rotatable bonds (e.g., around the C-C and C-S bonds), allowing it to adopt various conformations.
Conformational analysis aims to identify the stable conformations (local minima on the potential energy landscape) and determine their relative energies. The global minimum represents the most stable conformation. This analysis is performed by systematically rotating bonds and calculating the potential energy at each step. The collection of all possible conformations and their corresponding energies defines the potential energy landscape rsc.orgnih.gov. Understanding this landscape is crucial for predicting how the molecule might adapt its shape to fit into a protein's binding site.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to another (the receptor, typically a protein). This technique is instrumental in structure-based drug design.
For this compound, docking studies would involve placing the molecule into the active or allosteric site of a target protein. The docking algorithm samples a vast number of possible binding poses and uses a scoring function to rank them based on their predicted binding affinity. This process reveals key potential interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—between the ligand's functional groups and the protein's amino acid residues.
The goal from a chemical design perspective is to understand the interaction profile of the this compound scaffold. For example, docking might show that the sulfonamide group consistently acts as a hydrogen bond donor/acceptor, the carboxylic acid forms a salt bridge with a basic residue, and the aromatic ring engages in pi-stacking interactions. This profile provides a blueprint for designing new derivatives with enhanced affinity or specificity by modifying the scaffold to optimize these interactions nih.gov.
Table 2: Potential Ligand-Protein Interactions for the this compound Scaffold
| Molecular Fragment | Potential Interaction Type | Interacting Protein Residue Type |
|---|---|---|
| Carboxylic Acid | Hydrogen Bond (Donor/Acceptor), Salt Bridge | Serine, Threonine, Lysine, Arginine |
| Sulfonamide (-SO2NH2) | Hydrogen Bond (Donor/Acceptor) | Aspartate, Glutamate, Histidine |
| Aromatic Ring | Pi-Stacking, Hydrophobic Interaction | Phenylalanine, Tyrosine, Tryptophan |
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target nih.gov. The this compound structure can be used in this process in two primary ways:
As a Query in Ligand-Based Virtual Screening: If compounds with similar structures are known to be active, the this compound scaffold can be used as a template to search for other molecules with similar 2D (fingerprints) or 3D (shape) features.
As a Scaffold for Library Enumeration: The core structure can be used as a starting point to computationally generate a virtual library of derivatives. This is done by attaching various chemical groups (R-groups) at its reactive sites. This enumerated library can then be subjected to structure-based virtual screening (docking) against a protein target to identify promising candidates for synthesis.
The typical workflow for a structure-based virtual screen involves preparing the 3D structure of the target protein, preparing a library of ligands, docking each ligand into the protein's binding site, and ranking the ligands based on their docking scores to select a smaller subset for experimental testing nih.govmdpi.com.
Table of Compounds
| Compound Name |
|---|
Vi. Application As a Core Scaffold in Advanced Chemical Design and Synthesis
Design and Synthesis of Sulfonamide-Containing Scaffolds
The sulfonamide moiety is a well-established pharmacophore, and its incorporation into various molecular frameworks is a common strategy in drug discovery. 3-Bromo-4-sulfamoylbenzoic acid provides a robust platform for the development of novel sulfonamide-containing scaffolds.
Rational drug design leverages the understanding of a biological target's structure to create specific and potent inhibitors. The this compound scaffold is amenable to systematic structural modifications to explore structure-activity relationships (SAR). nih.gov Chemists can systematically modify different sites of the molecule, such as the benzene (B151609) ring, the amide bond derived from the carboxyl group, and the sulfonamide functional group, to optimize interactions with a target protein. nih.gov For instance, introducing different substituents on the benzene ring or the sulfonamide nitrogen can alter the molecule's electronic properties, solubility, and binding affinity. This targeted approach aims to enhance potency and selectivity for the intended biological target while minimizing off-target effects. nih.gov
Combinatorial chemistry is a powerful technique for rapidly generating a large number of structurally diverse compounds, known as a chemical library. nih.gov The this compound scaffold is well-suited for such approaches, particularly through solid-phase synthesis. crsubscription.comimperial.ac.uk In this method, the core scaffold can be anchored to a solid support, and a variety of "building blocks" can be sequentially added in a controlled manner. crsubscription.com For example, the carboxylic acid group can be reacted with a diverse set of amines to create a library of amides, while the sulfonamide group can also be modified. This systematic and repetitive process allows for the creation of thousands of distinct compounds from a single core structure, which can then be screened for biological activity. nih.govimperial.ac.uk
Role in the Development of Carbonic Anhydrase Inhibitor Scaffolds
Aromatic sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. digitellinc.comnih.gov The this compound structure is an ideal starting point for designing potent and selective CA inhibitors (CAIs).
The primary interaction of sulfonamide-based CAIs involves the coordination of the sulfonamide anion to the zinc ion (Zn²⁺) located in the active site of the enzyme. digitellinc.comacs.org The design of selective inhibitors depends on exploiting the differences in the amino acid residues that line the active site cavities of the various CA isoforms. unifi.itnih.gov The core scaffold of this compound positions the sulfonamide for this critical zinc binding. acs.org Modifications to the rest of the molecule, often referred to as "tails," are designed to interact with the middle and outer regions of the active site. acs.orgacs.org The nature and positioning of these tails, derived from the benzoic acid portion of the scaffold, can enhance binding affinity and, crucially, impart selectivity for one CA isoform over others. nih.govacs.org For example, the bromo and carboxyl groups on the phenyl ring dictate the orientation and potential for further interactions within the enzyme's active site. unibs.it
Starting from scaffolds like this compound or its close analogs, a multitude of derivatives have been synthesized to target carbonic anhydrases. The synthesis often involves converting the carboxylic acid to an amide by reacting it with various amines, including amino acids and dipeptides, which can improve properties like water solubility. nih.govnih.gov This creates N-substituted derivatives at the carboxyl group. Further modifications can be made to the aromatic ring. For instance, studies on the closely related 2,4-dichloro-5-sulfamoylbenzoic acid have shown that creating oxime esters and Schiff bases from the core structure can lead to potent and selective inhibitors, particularly against tumor-associated CA isoforms like hCA IX and XII. unibs.it
Below is a table showing the inhibitory activity of some derivatives based on a similar 4-chloro-3-sulfamoyl-benzenecarboxamide scaffold against different human carbonic anhydrase (hCA) isoforms.
| Compound | Modification | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) |
|---|---|---|---|---|
| Dorzolamide (Standard) | Clinically used drug | 250 | 0.9 | 45 |
| Compound A | N-(4-sulfamoylphenethyl)carboxamide | 7.8 | 1.2 | 1.0 |
| Compound B | N-(2-thienylmethyl)carboxamide | 12.5 | 2.3 | 1.5 |
| Compound C | N-(1,3,4-thiadiazol-2-yl)carboxamide | 4.5 | 8.9 | 5.4 |
Data adapted from studies on 4-chloro-3-sulfamoyl-benzenecarboxamide derivatives, which serve as a close structural analog to demonstrate the principle of derivatization. nih.gov
Utility in the Synthesis of Lysophosphatidic Acid Receptor Agonist Analogues
Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including the LPA₂ receptor, which is involved in processes like cell survival. acs.orgnih.gov Developing specific agonists for these receptors is a significant therapeutic goal. The sulfamoyl benzoic acid (SBA) scaffold has emerged as a promising non-lipid template for creating potent and specific LPA₂ receptor agonists. nih.govcornell.edu
Research has demonstrated that derivatives of sulfamoyl benzoic acid can be potent and specific agonists for the LPA₂ receptor. nih.govcornell.edu In a lead optimization campaign, various substitutions were made to the core scaffold to improve potency and specificity. nih.gov The introduction of a bromine atom at the position meta to the carboxyl group (as in this compound derivatives) was one of the modifications investigated. This substitution resulted in a compound with significant agonist activity at the LPA₂ receptor, demonstrating the utility of this specific scaffold in developing receptor-subtype-specific agonists. nih.gov
The table below presents the activity of several sulfamoyl benzoic acid analogues at the LPA₂ receptor, highlighting the effect of different halogen substitutions. nih.gov
| Compound | Substitution (meta to -COOH) | LPA₂ Agonist Activity (EC₅₀, nM) |
|---|---|---|
| LPA 18:1 (Standard) | Natural Ligand | 1.40 ± 0.51 |
| Compound 11c | Fluoro (-F) | 0.15 ± 0.02 |
| Compound 11d | Chloro (-Cl) | 0.00506 ± 0.00373 |
| Compound 8c | Bromo (-Br) | 60.90 ± 9.39 |
Data derived from studies on sulfamoyl benzoic acid analogues as LPA₂ receptor agonists. nih.gov
Structure-Activity Relationship (SAR) Studies for Chemical Design
The this compound framework is instrumental in structure-activity relationship (SAR) studies, which aim to decipher the relationship between a molecule's three-dimensional structure and its biological activity. nih.govdrugdesign.org By systematically modifying the core structure, chemists can identify which functional groups are essential for activity and which can be altered to improve properties like potency, selectivity, and pharmacokinetic profiles.
In SAR studies involving similar sulfamoyl benzoic acid scaffolds, modifications are typically explored at three main positions: the carboxylic acid, the sulfonamide nitrogen, and the aromatic ring. nih.gov
Aromatic Ring Substitution: The bromine atom at the 3-position is a key feature. It is an electron-withdrawing group that influences the electronic properties of the benzene ring. More importantly, it serves as a valuable chemical handle for introducing further diversity. For instance, the bromo substituent can be used as a reactive intermediate for nucleophilic aromatic substitution or cross-coupling reactions to introduce new aryl or alkyl groups. nih.gov Studies on related scaffolds have shown that replacing hydrogen atoms with electron-withdrawing groups like bromine or chlorine on the phenyl ring can significantly enhance biological potency. nih.gov
Sulfonamide (N-substitution): The sulfonamide group is a critical pharmacophore. The hydrogen atoms on the nitrogen can be substituted with a wide array of alkyl, aryl, or heterocyclic moieties. This position is often explored to probe interactions with specific pockets within a biological target. The nature of the substituent can drastically alter the compound's activity.
Carboxylic Acid Group: The carboxyl group is a key interaction point, often forming hydrogen bonds or salt bridges with amino acid residues in a protein's active site. drugdesign.org It can be converted into esters or amides to modify the compound's solubility, cell permeability, and binding interactions.
The systematic exploration of these modifications allows for the construction of detailed SAR models, guiding the rational design of more potent and specific molecules.
| Modification Site | Type of Modification | General Impact on Biological Activity | Rationale / Example |
|---|---|---|---|
| Aromatic Ring | Introduction of electron-withdrawing groups (e.g., Br, Cl) | Often increases potency. nih.gov | Enhances binding affinity through halogen bonding or by modifying the electronic character of the ring. A bromo-substituted analog was found to be more potent than the parent compound. nih.gov |
| Aromatic Ring | Introduction of electron-donating groups (e.g., OCH₃) | May decrease or have a negligible effect on potency. nih.gov | A methoxy-substituted analog showed very weak agonist activity compared to the bromo-substituted version. nih.gov |
| Sulfonamide Nitrogen | Substitution with bulky heterocyclic or aromatic groups | Can significantly increase or decrease activity depending on the target's binding pocket. | The N-substituted group can form crucial π-π stacking or hydrophobic interactions. Large, rigid groups may provide a better fit in some targets. nih.gov |
| Carboxylic Acid | Conversion to amides or esters | Modulates solubility, cell permeability, and can alter binding mode. | The carboxylate is often a key hydrogen bond acceptor/donor. Its modification can help in crossing cell membranes or fine-tuning binding interactions. drugdesign.org |
Exploration of Linker Length and Aromatic Substituent Effects on Scaffold Utility
The utility of the this compound scaffold is significantly influenced by the inherent effects of its substituents and by the strategic use of linkers to connect it to other molecular fragments.
Aromatic Substituent Effects: The substituents on the benzene ring dictate its reactivity and the orientation of subsequent chemical reactions.
Carboxylic Acid (-COOH): This group is an electron-withdrawing and a meta-directing deactivator for electrophilic aromatic substitution.
Sulfamoyl Group (-SO₂NH₂): This is also a strong electron-withdrawing group and a meta-directing deactivator.
Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because their lone pairs can donate electron density and stabilize the intermediate carbocation during electrophilic substitution.
The combined influence of these three groups makes further electrophilic substitution on the ring challenging. However, the bromine atom provides a reliable site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of various substituents at the 3-position without being constrained by the directing effects of the other groups.
Linker Exploration: In fragment-based drug design, the this compound scaffold can be connected to other pharmacophores via a linker. The length and rigidity of this linker are critical variables.
Linker Length: The length of a linker must be optimized to hold the two connected fragments at an ideal distance to maximize simultaneous binding to their respective sites on a biological target. Linkers that are too short may cause steric hindrance, while those that are too long may lead to an excessive entropic penalty upon binding, reducing affinity.
Linker Flexibility: Flexible linkers (often rich in glycine and serine) can allow the connected fragments more freedom to find their optimal binding conformations. In contrast, rigid linkers can reduce the entropic cost of binding but require more precise design to ensure the correct orientation of the fragments.
The carboxylic acid and sulfonamide groups of the scaffold serve as convenient attachment points for these linkers, enabling the synthesis of dimeric or more complex molecules.
Building Block for Heterocyclic Chemistry
The functional groups of this compound make it a valuable precursor for the synthesis of diverse heterocyclic compounds.
Synthesis of Fused Ring Systems Incorporating the Benzoic Acid Moiety
The benzoic acid portion of the molecule is a key starting point for constructing fused-ring systems, which are common motifs in pharmaceuticals and natural products. One common strategy involves the intramolecular cyclization of derivatives. For example, the carboxylic acid can be elaborated into a side chain containing another reactive group. Subsequent cyclization of this side chain onto the ortho position of the aromatic ring (the carbon between the carboxyl and bromo groups) can lead to the formation of a new ring fused to the original benzene ring.
Another approach is through cycloaddition reactions. rsc.org While challenging due to the electron-deficient nature of the ring, derivatization of the scaffold can generate intermediates suitable for reactions like inverse-electron-demand Diels-Alder reactions, which are used to form fused heterocyclic systems. rsc.org
Cyclization Reactions to Form Novel Heterocycles
The individual functional groups of this compound can participate in a variety of cyclization reactions to generate novel heterocyclic structures.
Carboxylic Acid-Derived Heterocycles: The carboxylic acid is a versatile handle for forming heterocycles. It can react with binucleophiles to form five- or six-membered rings. For example, condensation with hydrazides can lead to the formation of 1,3,4-oxadiazoles, while reaction with amidrazones can be a pathway to 1,2,4-triazoles. researchgate.net
Sulfonamide-Based Cyclizations: The sulfonamide moiety can also be involved in cyclization. For instance, intramolecular reactions involving a suitably placed leaving group on a substituent attached to the sulfonamide nitrogen can lead to the formation of cyclic sulfonamides (sultams).
Bromo-Group Mediated Cyclizations: The bromine atom is a key site for intramolecular coupling reactions. For example, if a side chain containing a terminal alkyne or alkene is introduced elsewhere on the molecule (e.g., via N-alkylation of the sulfonamide), an intramolecular Heck or Sonogashira reaction can be used to form a new ring by creating a bond between the aromatic carbon at position 3 and the unsaturated side chain.
Precursor for Advanced Organic Materials
While this compound is predominantly utilized as a scaffold in medicinal chemistry for developing biologically active agents, its structural features could theoretically allow for its use as a monomer in the synthesis of advanced organic materials. The presence of two distinct reactive sites—the carboxylic acid and the bromine atom—lends itself to polycondensation or polymerization reactions.
For instance, the carboxylic acid could be used to form polyesters or polyamides, while the bromine atom could participate in polymerization via cross-coupling reactions. The resulting polymers would incorporate the sulfamoyl group, potentially imparting specific properties such as altered solubility, thermal stability, or ion-binding capabilities. However, a review of current literature indicates that its application in materials science is not widely established, with its primary role firmly rooted in the design and synthesis of small-molecule therapeutics.
Vii. Future Research Directions and Emerging Methodologies
Development of More Efficient and Sustainable Synthetic Routes
The pursuit of green chemistry principles is driving the development of more efficient and environmentally benign methods for synthesizing 3-Bromo-4-sulfamoylbenzoic acid and its derivatives. google.commdpi.com Traditional batch syntheses are often plagued by issues such as hazardous reagents, significant waste generation, and challenging heat management, particularly on an industrial scale. google.com Modern approaches are focused on mitigating these drawbacks through innovative technologies like continuous flow chemistry and the use of greener solvents and catalysts.
Continuous flow synthesis, in particular, offers substantial advantages over conventional batch processing for benzoic acid derivatives. google.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. nih.gov For instance, the synthesis of related benzoic acid derivatives has demonstrated significantly reduced reaction times—from hours in batch mode to mere seconds or minutes in a flow reactor—and a much higher production output. rsc.org The enclosed nature of flow reactors also minimizes operator exposure to hazardous intermediates and allows for the safe handling of reactive species. uc.pt
Key advantages of shifting from batch to continuous flow processing for the synthesis of complex chemical intermediates are summarized below.
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes rsc.org |
| Heat & Mass Transfer | Often inefficient, risk of local hot spots | Highly efficient and controlled nih.gov |
| Safety | Risk of runaway reactions, exposure to hazardous materials google.com | Enhanced safety, containment of hazardous intermediates uc.pt |
| Scalability | Challenging, requires process redesign | Simpler, by extending operational time or using parallel reactors |
| Product Purity | Variable, may require extensive purification | Often higher due to precise control, reducing byproducts rsc.org |
Furthermore, research is focused on replacing hazardous reagents, such as chlorosulfonic acid, and toxic organic solvents with more sustainable alternatives. google.compatsnap.com Eco-friendly methods utilizing water as a solvent and safer coupling reagents are being explored for the synthesis of sulfonamides, which could be adapted for this compound production. mdpi.com The development of catalytic routes, including biocatalysis, also presents an opportunity to reduce waste and improve the atom economy of the synthesis. rsc.org
Exploration of Novel Derivatization Strategies
The this compound scaffold offers multiple reactive sites—the carboxylic acid, the sulfonamide, and the aromatic ring—making it an ideal candidate for novel derivatization. These strategies are crucial for developing analogues with fine-tuned physicochemical properties and biological activities in the context of drug discovery.
Late-stage functionalization (LSF) is a powerful strategy that allows for the modification of complex molecules like drug candidates in the final steps of a synthetic sequence, bypassing the need for de novo synthesis of each analogue. nih.govwikipedia.org For the this compound core, LSF could involve C-H activation to introduce new substituents on the benzene (B151609) ring, or photocatalytic methods to convert the sulfonamide into versatile sulfonyl radical intermediates. nih.govacs.org These intermediates can then be coupled with a wide range of chemical fragments to rapidly generate diverse libraries of new compounds. researchgate.net
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, and derivatization is the primary tool for conducting them. nih.govnih.gov By systematically modifying different parts of the this compound molecule, researchers can probe its interactions with biological targets. For example, the sulfonamide group can be substituted with various amines to alter hydrogen bonding capabilities, while the carboxylic acid can be converted to amides or esters to modulate polarity and cell permeability. nih.govnih.gov
| Derivatization Site | Strategy | Purpose / Application | Potential Outcome |
|---|---|---|---|
| Aromatic Ring | Late-Stage C-H Activation / Functionalization | Introduce new substituents (e.g., fluoro, chloro, methoxy) nih.gov | Modulate electronic properties, improve binding affinity |
| Sulfonamide Group | Substitution with various amines; photocatalytic conversion to sulfonyl radicals nih.govnih.gov | Explore SAR, create novel sulfone derivatives | Enhance target selectivity, create new chemical entities |
| Carboxylic Acid Group | Amide coupling, esterification nih.govnih.gov | Improve pharmacokinetic properties, act as a bioisostere for amides | Increased metabolic stability, modified binding affinity nih.gov |
Advanced Characterization Techniques for Intricate Structural Features
A thorough understanding of the three-dimensional structure and intermolecular interactions of this compound and its derivatives is essential for rational drug design and materials engineering. Advanced characterization techniques provide the necessary insights into these intricate features.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry are fundamental tools for confirming the chemical structure of newly synthesized derivatives. rsc.orgrsc.org For halogenated compounds like this compound, specialized NMR techniques can provide detailed information about the substitution pattern on the aromatic ring.
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and how molecules pack together in a solid state. This technique is invaluable for understanding the hydrogen-bonding networks and other non-covalent interactions that the sulfonamide and carboxylic acid groups can form. mdpi.com Such information is critical for designing co-crystals with desired physical properties or for understanding drug-receptor interactions at an atomic level.
Computational methods, such as Hirshfeld surface analysis, complement experimental data by providing a quantitative and visual representation of intermolecular interactions within a crystal lattice. mdpi.com By mapping these interactions, researchers can better understand and predict the supramolecular chemistry of the compound, guiding the design of new materials with specific packing motifs.
Integration with Machine Learning and AI for Accelerated Chemical Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical and drug discovery. healthandpharma.net These computational tools can significantly accelerate the design-build-test-learn cycle for new molecules derived from the this compound scaffold.
Machine learning models can be trained on existing datasets of benzoic acid derivatives to predict a wide range of properties, including biological activity, toxicity, and physicochemical characteristics like solubility. acs.orgresearchgate.netunisza.edu.my This predictive capability allows researchers to screen virtual libraries of compounds and select only the most promising candidates for laboratory synthesis, saving considerable time and resources. nih.govresearchgate.net For instance, graph neural networks are being used to accurately predict Hammett constants, which reflect the electron-donating or -withdrawing effects of substituents on benzoic acids, a key factor in their reactivity and biological function. researchgate.net
| AI / ML Application | Description | Impact on Chemical Design |
|---|---|---|
| De Novo Drug Design | Generative models create novel molecular structures based on a target profile amazon.com | Rapidly identifies new, synthesizable drug candidates beyond existing libraries |
| Property Prediction | ML algorithms predict activity, toxicity, and physicochemical properties unisza.edu.mynih.gov | Prioritizes compounds for synthesis, reducing experimental costs and time |
| Structure-Activity Relationship (SAR) Analysis | Models identify key structural features that drive biological activity | Guides the rational design of more potent and selective analogues |
| Synthetic Feasibility Assessment | AI tools evaluate the likely success and complexity of a proposed synthetic route frontiersin.org | Ensures that computationally designed molecules are practically achievable |
Expanding its Role as a Versatile Synthon in Complex Molecule Synthesis
A synthon is a structural unit within a molecule that can be formed or assembled by known synthetic operations. The unique combination of a carboxylic acid, a sulfonamide, and a reactive bromo-substituted aromatic ring makes this compound a highly versatile synthon for constructing more complex molecules.
In supramolecular chemistry, the sulfonamide and carboxylic acid groups are excellent hydrogen bond donors and acceptors. nih.govwikipedia.org This allows the molecule to participate in predictable, non-covalent interactions to form well-ordered, self-assembled structures like co-crystals or metallogels. rsc.org Understanding the hierarchy of these interactions, known as supramolecular synthons, enables the rational design of new materials with tailored properties. nih.gov
In medicinal chemistry, this compound can serve as a central building block or scaffold. The carboxylic acid can be coupled with various amines to form larger molecules, while the bromo-substituent provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of other aryl or alkyl groups. The sulfonamide moiety itself can act as a bioisostere of a carboxylic acid, offering a different geometric and electronic profile for interacting with biological targets. researchgate.net Its use as a crosslinking reagent has also been noted, highlighting its utility in connecting different molecular components. sigmaaldrich.com The modular nature of this synthon allows for the systematic and combinatorial synthesis of compound libraries for high-throughput screening. nih.gov
Q & A
What are the key challenges in synthesizing 3-Bromo-4-sulfamoylbenzoic acid, and how can regioselectivity be controlled during bromination and sulfamoylation?
Answer:
The synthesis involves two critical steps: bromination at the 3-position and sulfamoylation at the 4-position of the benzoic acid backbone. Regioselectivity in bromination can be influenced by directing groups or reaction conditions. For example, flow photochemistry using brominating agents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) may improve selectivity . Sulfamoylation typically employs sulfamoyl chloride in anhydrous conditions with a base (e.g., pyridine) to minimize hydrolysis. Competing side reactions, such as over-bromination or sulfonamide formation, require careful monitoring via TLC or HPLC .
How can computational tools enhance the design of synthetic routes for this compound?
Answer:
AI-driven retrosynthesis platforms (e.g., those leveraging Reaxys or Pistachio databases) can predict viable pathways by analyzing analogous compounds like 4-chloro-3-sulfamoylbenzoic acid or brominated benzoic acid derivatives. These tools prioritize routes with fewer steps, higher atom economy, and safer solvents (e.g., replacing CCl₄ with acetonitrile) . Molecular docking simulations may also guide functional group compatibility, particularly for steric hindrance near the sulfamoyl group .
What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
- NMR : ¹H and ¹³C NMR can confirm the substitution pattern (e.g., chemical shifts for bromine at δ 7.2–7.8 ppm in aromatic regions) and sulfamoyl group integration (-SO₂NH₂ at δ 5.5–6.0 ppm).
- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M-H]⁻ at m/z ~294.95) and purity (>95%) .
- FT-IR : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~3300 cm⁻¹ (N-H stretching) confirm sulfamoyl functionality .
How do solvent polarity and catalyst choice impact sulfamoylation efficiency in halogenated benzoic acids?
Answer:
Polar aprotic solvents (e.g., DMF, THF) enhance sulfamoyl chloride reactivity by stabilizing intermediates. Catalytic bases like DMAP (4-dimethylaminopyridine) accelerate sulfamoylation via nucleophilic activation, but excess base may deprotonate the benzoic acid, reducing yield. For brominated substrates, low temperatures (0–5°C) minimize competing esterification or decarboxylation . Comparative studies on 4-bromo-3-sulfamoyl derivatives show THF improves yields by 15–20% over dichloromethane .
What safety protocols are essential for handling this compound, particularly regarding waste disposal?
Answer:
- Personal Protection : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact with brominated compounds.
- Waste Management : Collect aqueous waste separately (pH-adjusted to neutral) and incinerate via licensed facilities to prevent environmental release of sulfonamide residues .
- Spill Control : Absorb solids with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent halogenated byproduct formation .
How can researchers resolve contradictions in reported reaction yields for sulfamoylbenzoyl derivatives?
Answer:
Discrepancies often arise from varying purity of sulfamoyl chloride or moisture content. Reproducibility requires strict anhydrous conditions (e.g., molecular sieves) and standardized quantification methods (e.g., HPLC area normalization). For example, sulfamoylation of 4-chloro-3-sulfamoylbenzoic acid shows yield variations (±10%) due to residual HCl, which can be neutralized with NaHCO₃ . Cross-referencing synthetic protocols from peer-reviewed databases (e.g., Reaxys) improves reliability .
What are the common impurities in this compound synthesis, and how are they identified?
Answer:
- Byproducts :
- Mitigation : Gradient elution in HPLC (5–95% acetonitrile in 0.1% formic acid) separates impurities, while recrystallization from ethanol/water enhances purity .
How does the electronic effect of the sulfamoyl group influence the reactivity of brominated benzoic acids?
Answer:
The sulfamoyl group (-SO₂NH₂) is a strong electron-withdrawing meta-director, which deactivates the aromatic ring and directs electrophilic bromination to the 3-position. Computational studies (DFT calculations) on 4-sulfamoylbenzoic acid show reduced electron density at the 3-position (Mulliken charge ~−0.12), favoring bromine addition. Comparative kinetic data with methyl esters (e.g., 3-bromo-4-sulfamoylbenzoate) confirm slower bromination rates due to steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
